

Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-N-phenylbenzamide

Cat. No.: B078215

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-N-phenylbenzamide**, a crucial parameter for its application in research, drug development, and chemical synthesis. Due to the limited availability of direct quantitative solubility data for **2-Bromo-N-phenylbenzamide** in the public domain, this guide leverages data from its parent compound, benzanilide, to provide a foundational understanding. The document outlines standard experimental protocols for solubility determination, presents solubility data for benzanilide in a variety of common organic solvents, and offers insights into the expected solubility behavior of its brominated derivative.

Introduction

2-Bromo-N-phenylbenzamide is an aromatic amide derivative of benzoic acid. The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation. Understanding its solubility profile is essential for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide aims to provide a detailed technical resource on this topic.

While specific quantitative solubility data for **2-Bromo-N-phenylbenzamide** is not readily available in published literature, the solubility of its parent compound, benzanilide, has been studied. This data provides a valuable benchmark for estimating the solubility behavior of **2-**

Bromo-N-phenylbenzamide. Generally, benzanilide and its derivatives are known to be sparingly soluble in water but exhibit good solubility in many organic solvents.

Estimated Solubility Profile of 2-Bromo-N-phenylbenzamide

The introduction of a bromine atom to the benzoyl ring of benzanilide is expected to influence its solubility. The increased molecular weight and altered polarity may lead to slight changes in solubility compared to the parent compound. It is anticipated that **2-Bromo-N-phenylbenzamide** will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents.

Quantitative Solubility Data for Benzanilide

As a proxy for **2-Bromo-N-phenylbenzamide**, the experimentally determined solubility of benzanilide in various organic solvents is presented in Table 1. This data is derived from the work of F. G. Chen et al. (2020) and was obtained using the static equilibrium method. The data is expressed as the mole fraction (x) of benzanilide at different temperatures.

Table 1: Mole Fraction Solubility (x) of Benzanilide in Various Organic Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
|-----------------------|----------|----------|----------|----------|----------|----------|----------|----------|
| Methanol | 0.00458 | 0.00552 | 0.00663 | 0.00796 | 0.00956 | 0.01148 | 0.01379 | 0.01656 |
| Ethanol | 0.00536 | 0.00649 | 0.00785 | 0.00949 | 0.01146 | 0.01385 | 0.01671 | 0.02015 |
| n-Propanol | 0.00513 | 0.00624 | 0.00758 | 0.00921 | 0.01119 | 0.01359 | 0.01648 | 0.02001 |
| Isopropanol | 0.00411 | 0.00498 | 0.00605 | 0.00734 | 0.00892 | 0.01085 | 0.01319 | 0.01605 |
| n-Butanol | 0.00492 | 0.00601 | 0.00732 | 0.00891 | 0.01083 | 0.01318 | 0.01604 | 0.01951 |
| Isobutanol | 0.00431 | 0.00527 | 0.00644 | 0.00787 | 0.00961 | 0.01172 | 0.01431 | 0.01748 |
| Acetone | 0.0768 | 0.0883 | 0.1013 | 0.1161 | 0.1328 | 0.1518 | 0.1734 | 0.1979 |
| Butanone | 0.0683 | 0.0786 | 0.0903 | 0.1037 | 0.1191 | 0.1366 | 0.1565 | 0.1793 |
| Ethyl Acetate | 0.0351 | 0.0411 | 0.048 | 0.0559 | 0.0651 | 0.0757 | 0.0881 | 0.1025 |
| Acetonitrile | 0.0142 | 0.0166 | 0.0194 | 0.0226 | 0.0264 | 0.0308 | 0.0359 | 0.0419 |
| Toluene | 0.0113 | 0.0133 | 0.0156 | 0.0183 | 0.0215 | 0.0252 | 0.0296 | 0.0347 |
| Dichloromethane | 0.0632 | 0.0734 | 0.0851 | 0.0986 | 0.1141 | 0.1319 | 0.1524 | 0.1761 |
| N,N-Dimethylformamide | 0.2011 | 0.2223 | 0.2452 | 0.2701 | 0.2971 | 0.3265 | 0.3585 | 0.3934 |

| | | | | | | | | |
|----------------------|--------|--------|--------|--------|--------|--------|--------|--------|
| Tetrahydrofuran | 0.0911 | 0.1042 | 0.119 | 0.1357 | 0.1546 | 0.176 | 0.2002 | 0.2276 |
| Diethyl Ether | 0.0055 | 0.0066 | 0.0079 | 0.0094 | 0.0112 | 0.0133 | 0.0158 | 0.0187 |
| Carbon Tetrachloride | 0.0016 | 0.0019 | 0.0023 | 0.0027 | 0.0032 | 0.0038 | 0.0045 | 0.0054 |

Data sourced from J. Chem. Eng. Data 2020, 65, 7, 3534–3541.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of solubility using the static equilibrium method, which is a gold standard for generating reliable solubility data.

4.1. Materials and Apparatus

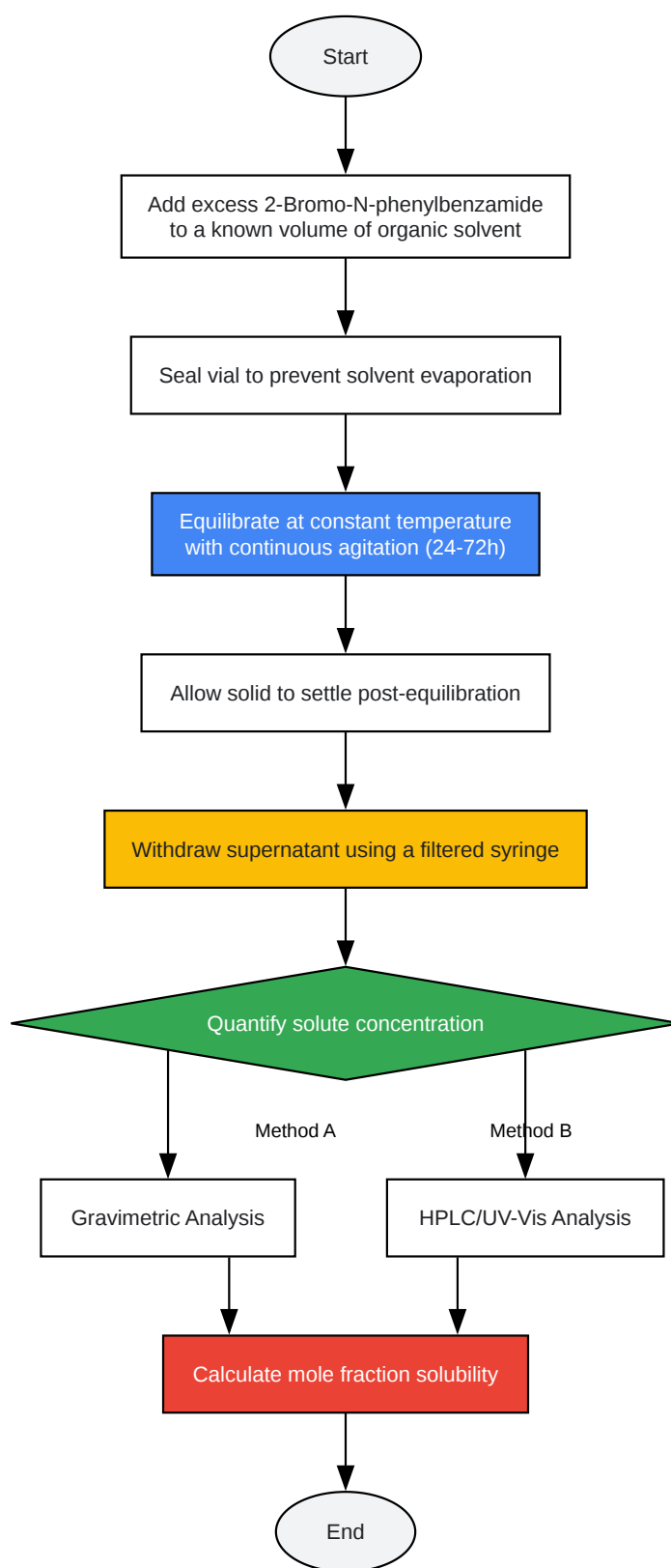
- Solute: **2-Bromo-N-phenylbenzamide** (or reference compound) of high purity (>99%).
- Solvents: Analytical grade organic solvents.
- Apparatus:
 - Analytical balance (accuracy ± 0.1 mg).
 - Thermostatic shaker or magnetic stirrer with temperature control (accuracy ± 0.1 K).
 - Glass vials or flasks with airtight seals.
 - Syringes and syringe filters (e.g., 0.45 μm PTFE).
 - Volumetric flasks and pipettes.
 - Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis).

4.2. Procedure

- **Sample Preparation:** Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** Place the vials in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. Typically, 24 to 72 hours is required, which should be confirmed by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
- **Phase Separation:** After reaching equilibrium, stop the agitation and allow the solid to settle. A clear supernatant should be visible.
- **Sampling:** Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
- **Quantification:**
 - **Gravimetric Method:** Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid solute.
 - **Chromatographic/Spectroscopic Method:** Dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis spectrophotometer.
- **Data Calculation:** Calculate the mole fraction solubility using the determined concentration of the solute in the saturated solution and the molar masses of the solute and solvent.

Visualization of Experimental Workflow

The logical flow of the static equilibrium method for solubility determination is illustrated in the following diagram.



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Caption: Workflow for determining the solubility of **2-Bromo-N-phenylbenzamide**.

Conclusion

This technical guide has provided a framework for understanding the solubility of **2-Bromo-N-phenylbenzamide** in organic solvents. While direct experimental data for this specific compound is sparse, the provided data for the parent compound, benzanilide, serves as a valuable reference point for researchers. The detailed experimental protocol for the static equilibrium method offers a standardized approach for laboratories to determine the solubility of this and other related compounds accurately. The accompanying workflow diagram provides a clear visual representation of this process. It is recommended that experimental determination of the solubility of **2-Bromo-N-phenylbenzamide** be carried out to build upon the foundational information presented in this guide.

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